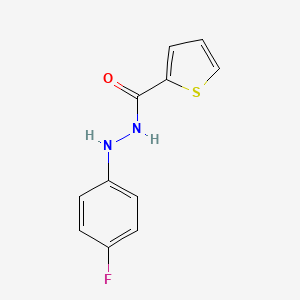
N'-(4-fluorophenyl)thiophene-2-carbohydrazide
Cat. No. B8582831
M. Wt: 236.27 g/mol
InChI Key: KSLGNEGRXFYKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09051309B2
Procedure details


4-Fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol) was mixed with ethanol (150 mL) and pyridine (2.43 mL, 30.0 mmol, 3.0 eq.). The mixture was heated to reflux, and more pyridine (2.43 mL, 30.0 mmol, 3.0 eq.) was added. After stirring for 5 minutes at room temperature, thiophenecarbonyl chloride (10.8 mL, 1.47 g, 10.0 mmol, 1.0 eq.) was added. The suspension was stirred for 2 hours at room temperature, and then at reflux temperature for 30 minutes under a nitrogen atmosphere. Water (375 mL) was added, and the mixture was extracted with ethyl acetate (2×300 mL). The combined organic layers were then washed with brine (100 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product (2.3 g) as a brown solid. Purification using ISCO flash chromatography (silica, gradient heptanes/ethyl acetate) gave N′-(4-fluorophenyl)thiophene-2-carbohydrazide (575 mg, 2.43 mmol, yield 24.3%) as a brown solid.






Yield
24.3%
Identifiers


|
REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O)C.N1C=CC=CC=1.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](Cl)=[O:26]>O>[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:25]([C:21]2[S:20][CH:24]=[CH:23][CH:22]=2)=[O:26])=[CH:5][CH:4]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
10.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 30 minutes under a nitrogen atmosphere
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (2×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude product (2.3 g) as a brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)NNC(=O)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.43 mmol | |
| AMOUNT: MASS | 575 mg | |
| YIELD: PERCENTYIELD | 24.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
